4-Quinazolone, 2,3-diethyl

Analytical chemistry Gas chromatography Method validation

2,3-Diethyl-4-quinazolone (IUPAC: 2,3-diethylquinazolin-4-one; CAS 59524-92-4) is a dialkyl-substituted quinazolin-4(3H)-one with molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.25 g·mol⁻¹. It belongs to the 2,3-disubstituted quinazolinone class, a scaffold widely explored in medicinal chemistry for antimicrobial, anticancer, and CNS-targeted programs.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 59524-92-4
Cat. No. B11896991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinazolone, 2,3-diethyl
CAS59524-92-4
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCC1=NC2=CC=CC=C2C(=O)N1CC
InChIInChI=1S/C12H14N2O/c1-3-11-13-10-8-6-5-7-9(10)12(15)14(11)4-2/h5-8H,3-4H2,1-2H3
InChIKeyTZZHUPDVQBATRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diethyl-4-quinazolone (CAS 59524-92-4): Core Physicochemical Identity and Comparator Landscape


2,3-Diethyl-4-quinazolone (IUPAC: 2,3-diethylquinazolin-4-one; CAS 59524-92-4) is a dialkyl-substituted quinazolin-4(3H)-one with molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.25 g·mol⁻¹ [1]. It belongs to the 2,3-disubstituted quinazolinone class, a scaffold widely explored in medicinal chemistry for antimicrobial, anticancer, and CNS-targeted programs [2]. The compound's closest structural analogs share the same quinazolinone core but differ in the alkyl substituents at positions 2 and 3—most notably 2,3-dimethylquinazolin-4-one (CAS 1769-25-1), 2-ethyl-3-methylquinazolin-4-one (CAS 58718-53-9), and 3-ethyl-2-methylquinazolin-4-one (CAS 50677-59-3) [3]. Mono-substituted variants such as 3-ethylquinazolin-4-one (CAS 3476-65-1) and 3-methylquinazolin-4-one (CAS 2436-66-0) represent further simplified comparators [4].

Why 2,3-Diethyl-4-quinazolone (CAS 59524-92-4) Cannot Be Interchanged with Other 2,3-Dialkyl Quinazolinones


Within the 2,3-disubstituted quinazolinone family, even subtle changes in N3 and C2 alkyl chain length produce measurable shifts in chromatographic retention, calculated lipophilicity (XLogP), and rotatable bond count—parameters that directly govern analytical method development, membrane permeability predictions, and SAR library design [1]. The systematic study by Papp et al. (1991) demonstrated that the Kovats retention index (RI) on OV-1 increases predictably with alkyl carbon count: 2,3-diethyl (RI = 1805) elutes later than 2-ethyl-3-methyl (RI = 1800), 3-ethyl-2-methyl (RI = 1749), and 2,3-dimethyl (RI = 1733), confirming that each substitution pattern produces a uniquely resolvable analyte [2]. Furthermore, the 2,3-diethyl analog possesses two rotatable bonds versus zero for 2,3-dimethyl, conferring distinct conformational flexibility that can influence target binding entropy and physicochemical property predictions [3]. These differences mean that substituting one dialkyl quinazolinone for another without re-validation risks analytical co-elution, altered logP-dependent partitioning, and confounded SAR interpretation.

Quantitative Differentiation Evidence for 2,3-Diethyl-4-quinazolone (CAS 59524-92-4) Against Closest Analogs


Kovats Retention Index on OV-1: 2,3-Diethyl vs. All 2,3-Dialkyl and Mono-Alkyl Quinazolone Comparators

On the non-polar OV-1 stationary phase at 220 °C, 2,3-diethyl-4-quinazolone exhibits a Kovats retention index (RI) of 1805, the highest among all simple dialkyl quinazolone congeners [1]. By comparison, the closest eluting 2,3-dialkyl analog, 2-ethyl-3-methyl-4-quinazolone, has an RI of 1800 (Δ = 5 units), while 3-ethyl-2-methyl-4-quinazolone has an RI of 1749 (Δ = 56 units) and 2,3-dimethyl-4-quinazolone has an RI of 1733 (Δ = 72 units) [2]. Mono-substituted derivatives elute substantially earlier: 3-ethyl-4-quinazolone at RI = 1664 (Δ = 141) and 3-methyl-4-quinazolone at RI = 1639 (Δ = 166) [3]. A ΔRI ≥ 5 units on OV-1 is generally considered sufficient for baseline chromatographic resolution under optimized isothermal conditions.

Analytical chemistry Gas chromatography Method validation Chromatographic fingerprinting

Computed Lipophilicity (XLogP): 2,3-Diethyl vs. 2,3-Dimethyl and 3-Ethyl-2-methyl Quinazolones

The computed XLogP3-AA value for 2,3-diethyl-4-quinazolone is 1.7, reflecting the contribution of two ethyl groups to overall lipophilicity [1]. This value is 1.1 log units higher than that of the 2,3-dimethyl analog (XLogP = 0.6), indicating a roughly 12.6-fold increase in predicted octanol-water partition coefficient [2]. The 3-ethyl-2-methyl analog has an intermediate XLogP of 1.2, demonstrating that the distribution of ethyl versus methyl substituents across the N3 and C2 positions differentially modulates lipophilicity beyond simple carbon count [3]. All three compounds share an identical topological polar surface area (TPSA) of 32.7 Ų, meaning the lipophilicity difference is driven solely by alkyl chain length and not by changes in heteroatom exposure.

Medicinal chemistry Drug design ADME prediction Lipophilicity

Rotatable Bond Count: Conformational Flexibility Differentiating 2,3-Diethyl from 2,3-Dimethyl Quinazolone

2,3-Diethyl-4-quinazolone possesses two rotatable bonds (both C–C bonds of the ethyl substituents), compared to zero rotatable bonds in the 2,3-dimethyl analog and one rotatable bond in 3-ethyl-2-methyl-4-quinazolone [1][2][3]. This difference arises because methyl groups attached to the quinazolinone core have no rotatable C–C bonds (only C–H bonds, which are not counted in the rotatable bond metric). The presence of two rotatable bonds confers greater conformational entropy and a wider accessible dihedral angle space, which can translate to differential binding free energy penalties (TΔS contributions) when engaging biological targets.

Conformational analysis Molecular docking Entropy SAR

Positional Isomer Resolution: 2-Ethyl-3-methyl vs. 3-Ethyl-2-methyl—The 2,3-Diethyl Benchmark

The two mixed ethyl/methyl positional isomers—2-ethyl-3-methyl-4-quinazolone (RI = 1800) and 3-ethyl-2-methyl-4-quinazolone (RI = 1749)—are separated by ΔRI = 51 units on OV-1, demonstrating that the position of the ethyl group (C2 vs. N3) has a pronounced effect on chromatographic behavior [1]. 2,3-Diethyl-4-quinazolone (RI = 1805) elutes only 5 units beyond the 2-ethyl-3-methyl isomer, making it a critical reference point for establishing the upper boundary of the RI window for C₂₁ dialkyl quinazolones [2]. This positional isomer resolution is analytically significant because 2-ethyl-3-methyl and 3-ethyl-2-methyl share identical molecular formulas (C₁₁H₁₂N₂O) and molecular weights (188.23 g·mol⁻¹), and would be indistinguishable by LC-MS without authentic standards or retention-index-calibrated GC methods.

Positional isomerism GC resolution Analytical reference standard

Class-Level Scaffold: Quinazolinone Core as a Privileged Structure in Kinase and DHFR Inhibitor Programs

The 4(3H)-quinazolinone core is recognized as a privileged scaffold in medicinal chemistry, with 2,3-disubstituted derivatives reported as inhibitors of dihydrofolate reductase (DHFR), PI3Kδ, CDK2, VEGFR-2, and bacterial sortase A [1][2]. While direct biological data for 2,3-diethyl-4-quinazolone specifically have not been reported in peer-reviewed primary literature, the compound occupies a defined position within the systematic SAR framework established by Papp et al., where incremental alkyl chain elongation at C2 and N3 was shown to produce predictable shifts in physicochemical properties [3]. Within the broader class, quinazolinone derivatives bearing small alkyl substituents at both C2 and N3 have exhibited moderate cytotoxicity against HepG2, HeLa, MCF-7, and A549 cell lines, with IC₅₀ values typically in the 40–200 μM range for the simpler alkyl-substituted members [4]. The 2,3-diethyl substitution pattern represents the next logical increment in the dialkyl SAR series beyond the more extensively characterized 2,3-dimethyl and mixed ethyl/methyl analogs.

Kinase inhibition DHFR Privileged scaffold Fragment-based drug design

Procurement-Relevant Application Scenarios for 2,3-Diethyl-4-quinazolone (CAS 59524-92-4)


GC-MS Method Development: Using 2,3-Diethyl-4-quinazolone as a High-RI Calibration Anchor for Quinazolinone Libraries

Analytical laboratories developing GC or GC-MS methods for quinazolinone compound libraries can deploy 2,3-diethyl-4-quinazolone as an upper-range retention index marker (RI = 1805 on OV-1) [1]. Its RI of 1805 sits at the high end of the dialkyl quinazolone elution window, providing a stable reference point for calibrating retention time locking methods. Combined with 2,3-dimethyl-4-quinazolone (low anchor, RI = 1733), the pair establishes a ~72-unit RI window that covers the full range of simple C2/N3-alkyl quinazolones [2]. This application is directly supported by the systematic RI dataset from Papp et al. (1991).

Medicinal Chemistry SAR Library Expansion: Filling the Dialkyl Matrix Gap

Medicinal chemistry teams conducting lead optimization on quinazolinone-based kinase or DHFR inhibitors can procure 2,3-diethyl-4-quinazolone to complete the dialkyl substitution matrix alongside 2,3-dimethyl, 2-ethyl-3-methyl, and 3-ethyl-2-methyl analogs [1]. The compound's XLogP of 1.7 and two rotatable bonds differentiate it from the more polar 2,3-dimethyl (XLogP 0.6) and the intermediate 3-ethyl-2-methyl (XLogP 1.2), enabling systematic exploration of how incremental lipophilicity and conformational flexibility affect target affinity and selectivity within a constant TPSA (32.7 Ų) framework [2]. This scenario is strengthened by the established SAR precedent that 2,3-disubstituted quinazolinones exhibit cytotoxicity and DHFR inhibitory activity [3].

Positional Isomer Co-Analysis: Resolving 2-Ethyl-3-methyl and 3-Ethyl-2-methyl Impurities

Synthetic chemistry groups producing mixed ethyl/methyl quinazolinones can use 2,3-diethyl-4-quinazolone as an external reference standard to confirm the absence of diethyl byproducts (RI = 1805) in reactions intended to yield 2-ethyl-3-methyl (RI = 1800) or 3-ethyl-2-methyl (RI = 1749) products [1]. The 5-unit RI separation between 2,3-diethyl and 2-ethyl-3-methyl is narrow but resolvable, making the diethyl compound a valuable probe for optimizing synthetic selectivity and detecting over-alkylation side products. The systematic chromatographic characterization by Papp et al. (1991), archived in the NIST Webbook and Pherobase, provides the validated RI values necessary for this application [2].

Computational Chemistry: Benchmarking Conformational Sampling and LogP Prediction Models

Computational chemists validating conformational sampling algorithms or logP prediction software can use 2,3-diethyl-4-quinazolone as a test case within a congeneric series where the only variables are alkyl chain length and rotatable bond count [1]. The series 2,3-dimethyl (0 rotatable bonds, XLogP 0.6) → 3-ethyl-2-methyl (1 rotatable bond, XLogP 1.2) → 2,3-diethyl (2 rotatable bonds, XLogP 1.7) provides a controlled gradient for testing whether in silico tools correctly rank-order lipophilicity and conformational entropy contributions while holding the core scaffold and TPSA constant [2]. This application leverages the computed property data available in PubChem for all three compounds [3].

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